This compound can be classified under heterocyclic compounds, specifically within the category of pyrazoles and pyridines. Pyrazolo[4,3-c]pyridines are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and nitro groups in its structure enhances its pharmacological properties, making it a subject of interest in drug discovery.
The synthesis of N-(4-fluoro-3-nitrophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves several key steps:
These synthetic routes have been documented in various studies focusing on pyrazole derivatives and their pharmacological activities .
The molecular structure of N-(4-fluoro-3-nitrophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can be described using several structural representations:
InChI=1S/C24H24N4O3/c1-3-13-27-15-20(23(29)25-14-17-9-11-19(31-2)12-10-17)22-21(16-27)24(30)28(26-22)18-7-5-4-6-8-18/h4-12,15-16H,3,13-14H2,1-2H3,(H,25,29)
This representation provides insights into the connectivity of atoms within the molecule.
The compound features:
N-(4-fluoro-3-nitrophenyl)-3-oxo-2-phenyl-5-propyl-pyrazolo[4,3-c]pyridine derivatives can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or selectivity against specific targets .
The mechanism of action for N-(4-fluoro-3-nitrophenyl)-3-oxo-2-phenyl-5-propyl-pyrazolo[4,3-c]pyridine derivatives often involves interaction with specific biological targets:
Some relevant physical and chemical properties include:
Property | Value |
---|---|
Molecular Weight | 416.481 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Purity | Typically ≥ 95% |
These properties are essential for understanding the compound's behavior in biological systems and its suitability for various applications .
N-(4-fluoro-3-nitrophenyl)-3-oxo-2-pheny -5-propyl-pyrazolo[4,3-c]pyridine derivatives have several potential applications:
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7